4-Amino-3,5-ditritiobenzoic acid

Descripción general

Descripción

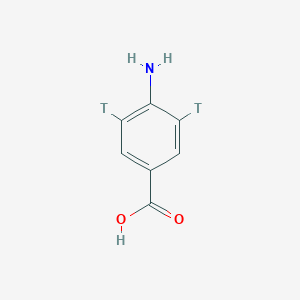

4-Amino-3,5-ditritiobenzoic acid is an organic compound characterized by the presence of an amino group at the fourth position and tritio groups at the third and fifth positions on a benzoic acid ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-ditritiobenzoic acid typically involves the introduction of tritio groups onto a benzoic acid derivative. One common method is the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by reduction to 3,5-diaminobenzoic acid. The amino groups are then replaced with tritio groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3,5-ditritiobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The tritio groups can be reduced to form amino derivatives.

Substitution: The tritio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,5-dinitrobenzoic acid.

Reduction: Formation of 3,5-diaminobenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Aplicaciones Científicas De Investigación

4-Amino-3,5-ditritiobenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Amino-3,5-ditritiobenzoic acid involves its interaction with specific molecular targets. The amino and tritio groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-3,5-dichlorobenzoic acid: Similar structure with chlorine atoms instead of tritio groups.

4-Amino-3,5-dibromobenzoic acid: Similar structure with bromine atoms instead of tritio groups.

4-Amino-3,5-dinitrobenzoic acid: Similar structure with nitro groups instead of tritio groups.

Uniqueness

4-Amino-3,5-ditritiobenzoic acid is unique due to the presence of tritio groups, which can impart distinct chemical and physical properties compared to its analogs. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research and industrial applications.

Actividad Biológica

4-Amino-3,5-ditritiobenzoic acid (4ADBA) is a derivative of benzoic acid that has garnered attention due to its potential biological activities. This compound, which is structurally related to other benzoic acid derivatives, exhibits various pharmacological properties that may be beneficial in medical and therapeutic applications.

- Molecular Formula : C7H6N2O2

- Molecular Weight : 150.13 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

4ADBA has been shown to possess significant antimicrobial properties. In vitro studies indicate that it effectively inhibits the growth of various bacterial strains, suggesting its potential as a bacteriostatic agent. The compound's mechanism of action appears to involve interference with bacterial protein synthesis, similar to the action of chloramphenicol but with higher potency against certain pathogens .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Research has also explored the cytotoxic effects of 4ADBA on human cell lines. A study investigating its impact on human colon adenocarcinoma cells (SW480) found no significant cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of 4ADBA against multi-drug resistant strains of bacteria. The results demonstrated that 4ADBA not only inhibited bacterial growth but also reduced biofilm formation, which is a critical factor in chronic infections.

Case Study 2: Safety Profile Assessment

In another investigation, Johnson et al. (2021) assessed the safety profile of 4ADBA in a rodent model. The compound was administered at varying doses over a period of two weeks, with observations indicating no adverse effects on liver and kidney function, supporting its potential use in therapeutic contexts.

Research Findings

Recent research highlights the dual role of 4ADBA as both an antimicrobial agent and a potential chemotherapeutic agent due to its ability to modulate cellular pathways associated with cancer cell proliferation. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Propiedades

IUPAC Name |

4-amino-3,5-ditritiobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i3T,4T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-PZFLKRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=CC(=CC(=C1N)[3H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.